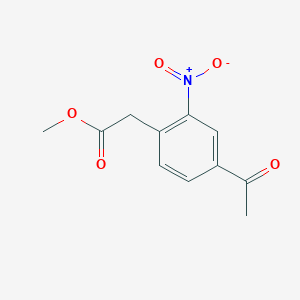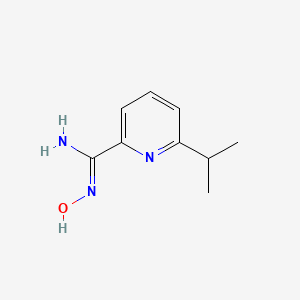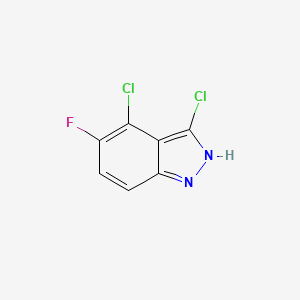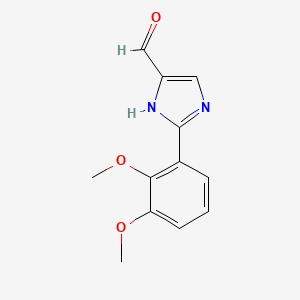
20-((2,5-Dioxopyrrolidin-1-yl)oxy)-20-oxoicosanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
20-((2,5-Dioxopyrrolidin-1-yl)oxy)-20-oxoicosanoic acid is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a dioxopyrrolidinyl group attached to an oxoicosanoic acid backbone, which imparts distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 20-((2,5-Dioxopyrrolidin-1-yl)oxy)-20-oxoicosanoic acid typically involves the reaction of 20-oxoicosanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like N,N-dimethylformamide (DMF) at room temperature or slightly elevated temperatures . The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
20-((2,5-Dioxopyrrolidin-1-yl)oxy)-20-oxoicosanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles, leading to the substitution of the dioxopyrrolidinyl group.
Hydrolysis: In aqueous conditions, the compound can hydrolyze to form 20-oxoicosanoic acid and N-hydroxysuccinimide.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the solvent.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 20-oxoicosanoic acid can be formed.
Hydrolysis Products: The primary products of hydrolysis are 20-oxoicosanoic acid and N-hydroxysuccinimide.
科学的研究の応用
20-((2,5-Dioxopyrrolidin-1-yl)oxy)-20-oxoicosanoic acid has several applications in scientific research:
作用機序
The mechanism of action of 20-((2,5-Dioxopyrrolidin-1-yl)oxy)-20-oxoicosanoic acid involves its ability to form covalent bonds with nucleophilic groups in biomolecules. This reactivity is primarily due to the presence of the dioxopyrrolidinyl group, which acts as an electrophilic center. The compound can modify proteins by reacting with lysine residues, thereby altering their structure and function .
類似化合物との比較
Similar Compounds
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1): A compound with similar structural features but different applications, primarily in anticonvulsant research.
2,5-Dioxopyrrolidin-1-yl acrylate: Another compound with a dioxopyrrolidinyl group, used as a protein crosslinker.
Uniqueness
20-((2,5-Dioxopyrrolidin-1-yl)oxy)-20-oxoicosanoic acid is unique due to its long-chain fatty acid backbone, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as drug delivery systems and surface-active agents .
特性
分子式 |
C24H41NO6 |
|---|---|
分子量 |
439.6 g/mol |
IUPAC名 |
20-(2,5-dioxopyrrolidin-1-yl)oxy-20-oxoicosanoic acid |
InChI |
InChI=1S/C24H41NO6/c26-21-19-20-22(27)25(21)31-24(30)18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-23(28)29/h1-20H2,(H,28,29) |
InChIキー |
JZQWKVYTQNGTOT-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13677972.png)

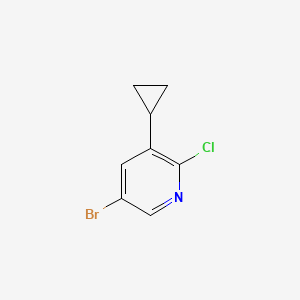
![1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B13677990.png)
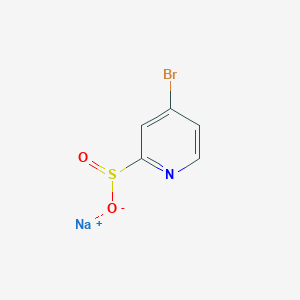
![2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid](/img/structure/B13678000.png)
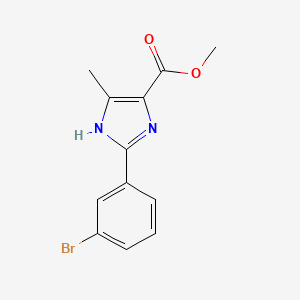
![6-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B13678009.png)
